6-Chlorothiochroman-4-one

Description

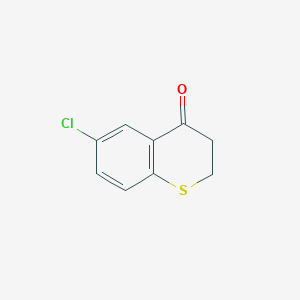

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHUUKHZUNKSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289801 | |

| Record name | 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13735-12-1 | |

| Record name | 13735-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorothiochroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chlorothiochroman 4 One and Its Precursors

Conventional Chemical Synthesis Strategies for 6-Chlorothiochroman-4-one

The conventional synthesis of this compound and its parent scaffold, thiochroman-4-one (B147511), relies on established organic reactions, primarily focusing on the construction of the heterocyclic ring system.

Ring-Forming Cyclization Approaches

The principal strategy for synthesizing the thiochroman-4-one core involves the intramolecular cyclization of a suitable precursor. A widely employed method is the acid-catalyzed cyclization of β-(arylthio)propanoic acids. researchgate.netresearchgate.net This process, often facilitated by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid, involves an intramolecular Friedel-Crafts acylation, where the carboxylic acid moiety attacks the aromatic ring to form the six-membered heterocyclic ketone. researchgate.net Microwave-assisted cyclization of these precursors has been shown to afford thiochroman-4-ones in quantitative yields. researchgate.net

Another significant ring-forming strategy is the palladium-catalyzed carbonylative cyclization. researchgate.net For instance, the reaction of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide can produce thiochroman-4-one with high regioselectivity. researchgate.net Additionally, Lewis acids such as tin(IV) chloride have been utilized to catalyze the cyclization, proving effective in the preparation of various thioflavanones. researchgate.net More recently, a high-pressure Q-tube-assisted methodology has been developed for synthesizing derivatives from thiochroman-4-one, highlighting the reactivity of this core structure. acs.orgnih.gov

Precursor Synthesis Routes to this compound

The synthesis of the necessary precursors, primarily 3-(4-chlorophenylthio)propanoic acid, is a critical preliminary step. These precursors are typically prepared through the nucleophilic addition of the corresponding thiophenol to a three-carbon electrophile. A common route involves the base-catalyzed addition of 4-chlorothiophenol (B41493) to β-propiolactone or acrylic acid. researchgate.net Alternatively, the reaction of 4-chlorothiophenol with β-halopropionic acids, such as 3-bromopropionic acid, in the presence of a base like potassium hydroxide, also yields the desired 3-(arylthio)propanoic acid intermediate. researchgate.netresearchgate.net Research has also pointed to the possibility of initiating the synthesis from benzaldehyde (B42025) derivatives that contain a thiol group. vulcanchem.com

Biocatalytic Synthesis and Biotransformation Approaches

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high regio- and stereoselectivity under mild reaction conditions. mdpi.com The enzymatic modification of thiochroman (B1618051) derivatives, particularly through fungal biotransformation, has been a subject of recent investigation.

Fungal Biotransformation of Thiochroman Derivatives

Marine-derived fungi have been identified as promising biocatalysts for the structural modification of thiochroman scaffolds. mdpi.comresearchgate.net These microorganisms possess unique enzymatic machinery, adapted to extreme marine environments, which can catalyze reactions that are often challenging to achieve through conventional chemistry. mdpi.com

Recent studies have highlighted the capacity of marine-derived fungal strains, specifically Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2, to perform stereoselective biotransformations on thiochroman derivatives. mdpi.comscilit.comnih.govresearchgate.netresearchgate.netsciprofiles.com In one study, the biotransformation of racemic (±)-6-chlorothiochroman-4-ol by P. lilacinum BC17-2 yielded a range of oxidized products with notable stereoselectivity. nih.gov

The biotransformation by P. lilacinum BC17-2 resulted in five different compounds, including sulfoxides and a sulfone. nih.gov A key finding was the formation of a novel compound, (S)-(+)-1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol, which resulted from the cleavage of the tetrahydrothiopyran (B43164) ring, a transformation not typically seen in conventional synthesis. researchgate.netnih.gov

The fungus E. maritima BC17 also demonstrated the ability to biotransform (±)-6-chlorothiochroman-4-ol, primarily through oxidation to produce this compound. mdpi.com This highlights a direct biocatalytic route to the target compound from its corresponding alcohol.

Chemical Transformations and Derivatization Strategies Involving 6 Chlorothiochroman 4 One

Synthesis of Novel Heterocyclic Systems from 6-Chlorothiochroman-4-one

This compound serves as a versatile precursor for the synthesis of various novel heterocyclic systems. Its reactive ketone and thioether functionalities allow for a range of chemical transformations, leading to the formation of fused ring structures with potential biological activities.

Cyclocondensation Reactions to Form Thiochromeno[4,3-b]pyridine Derivatives

A notable application of this compound is in the synthesis of thiochromeno[4,3-b]pyridine derivatives through cyclocondensation reactions. nih.govacs.org An efficient, high-pressure methodology utilizing a Q-tube reactor has been developed for this purpose. nih.govacs.org This method involves the reaction of this compound with 3-oxo-2-arylhydrazonopropanals in the presence of ammonium (B1175870) acetate (B1210297) in acetic acid. nih.govacs.org The reaction proceeds via a proposed mechanism involving two sequential dehydrative stages. nih.govacs.org

The use of a high-pressure Q-tube reactor offers several advantages over conventional heating methods, including enhanced reaction rates, higher yields, and a safer, more environmentally friendly process. nih.govacs.org The reaction of arylhydrazonals with this compound has been shown to produce the corresponding thiochromeno[4,3-b]pyridine derivatives in very high yields. nih.govacs.org The structural integrity and regioselectivity of the resulting products have been unequivocally confirmed through techniques such as X-ray single crystal analysis. nih.govacs.org

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Yield | Reference |

| This compound | 3-Oxo-2-arylhydrazonopropanals | Ammonium Acetate | Acetic Acid | Q-tube reactor, 170 °C, 45 min | Thiochromeno[4,3-b]pyridine derivatives | Very High | nih.govacs.org |

Condensation with Hydrazides for Hydrazone Ligand Formation

This compound readily undergoes condensation reactions with various hydrazides to form hydrazone ligands. bohrium.combohrium.comresearchgate.netresearchgate.net These reactions typically involve the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the thiochroman-4-one (B147511), followed by dehydration to yield the corresponding hydrazone. This straightforward synthetic route has been employed to prepare a series of hydrazone ligands by reacting this compound with hydrazides such as benzhydrazide, nicotinic hydrazide, isonicotinic hydrazide, and p-toluic hydrazide. bohrium.comresearchgate.netresearchgate.net

The resulting hydrazone ligands, incorporating the this compound moiety, have been utilized in the synthesis of various metal complexes. bohrium.combohrium.comresearchgate.net For instance, Co(II), Ni(II), Cu(II), and Zn(II) complexes have been successfully synthesized from these ligands. bohrium.comresearchgate.net These complexes are of interest due to their potential applications in various fields, including medicinal chemistry. A follow-up study in 2022 synthesized similar metal complexes using this compound. rsc.org The Cu(II) complex derived from nicotinic hydrazide exhibited the most potent cytotoxicity against certain cancer cell lines. rsc.org

| Hydrazide Reactant | Product | Metal Complexes Synthesized | Reference |

| Benzhydrazide | Hydrazone Ligand | Co(II), Ni(II), Cu(II), Zn(II) | bohrium.comresearchgate.netresearchgate.net |

| Nicotinic hydrazide | Hydrazone Ligand | Co(II), Ni(II), Cu(II), Zn(II) | bohrium.comresearchgate.netresearchgate.net |

| Isonicotinic hydrazide | Hydrazone Ligand | Co(II), Ni(II), Cu(II), Zn(II) | bohrium.comresearchgate.netresearchgate.net |

| p-Toluic hydrazide | Hydrazone Ligand | Co(II), Ni(II), Cu(II), Zn(II) | bohrium.comresearchgate.netresearchgate.net |

Oxidation and Reduction Reactions of the Thiochroman-4-one Ring

The thioether group in the this compound ring is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives. These oxidized products often exhibit different chemical and biological properties compared to the parent compound.

Synthesis of Sulfoxide Derivatives of this compound

The oxidation of this compound to its corresponding sulfoxide, this compound 1-oxide, can be achieved through various methods. One approach involves the use of oxidizing agents like dimethyldioxirane (B1199080) (DMD). researchgate.net The extent of oxidation, whether to the sulfoxide or further to the sulfone, can be controlled by the amount of the oxidant used. researchgate.net

Biotransformation using marine-derived fungi has also been explored for the synthesis of sulfoxide derivatives. nih.gov For instance, the fungus Purpureocillium lilacinum has been shown to oxidize 6-chlorothiochroman-4-ol to (R)-(-)-6-chlorothiochroman-4-one 1-oxide. nih.gov This biocatalytic approach can offer high regio- and stereoselectivity. nih.gov

Formation of Sulfone Analogs

Further oxidation of the thioether in this compound or the corresponding sulfoxide leads to the formation of sulfone analogs, specifically this compound 1,1-dioxide. researchgate.netnih.gov The oxidation of thiochroman-4-ones using dimethyldioxirane (DMD) can yield sulfones, with the product distribution depending on the stoichiometry of the oxidant. researchgate.net The synthesis of a series of substituted thiochroman-4-ones, including sulfone analogs, has been reported, with these compounds being designed as potential bioreductive alkylating agents. nih.gov The presence of the sulfone group was found to be a requirement for the antitumor activity observed in some of these analogs. nih.gov

| Oxidation Product | Oxidizing Agent/Method | Key Findings | Reference |

| This compound 1-oxide (Sulfoxide) | Dimethyldioxirane (DMD) | Formation of sulfoxide and/or sulfone depending on oxidant amount. | researchgate.net |

| (R)-(-)-6-Chlorothiochroman-4-one 1-oxide (Sulfoxide) | Purpureocillium lilacinum (Biotransformation) | Stereoselective oxidation of the corresponding alcohol. | nih.gov |

| This compound 1,1-dioxide (Sulfone) | Dimethyldioxirane (DMD) | Formation of sulfone with sufficient oxidant. | researchgate.net |

| Substituted thiochromone (B8434766) 1,1-dioxides | Chemical Synthesis | Sulfone group required for antitumor activity. | nih.gov |

Stereochemical Aspects of Oxidation Processes

The oxidation of the sulfur atom in the thiochroman-4-one ring introduces a chiral center, leading to the possibility of stereoisomers. The stereochemical outcome of these oxidation reactions is an important consideration.

In the case of oxidation using dimethyldioxirane (DMD), the attack on the sulfur atom can occur from either face of the molecule, potentially leading to a mixture of stereoisomers. researchgate.net The steric environment around the sulfur atom can influence the facial selectivity of the oxidation.

Biotransformation methods often provide a high degree of stereoselectivity. For example, the biotransformation of 6-chlorothiochroman-4-ol with the marine-derived fungus Emericellopsis maritima BC17 yielded specific stereoisomers of 6-chlorothiochroman-4-ol 1-oxide, namely syn-(1R,4S)-(-)-6-chlorothiochroman-4-ol 1-oxide and anti-(1R,4R)-(-)-6-chlorothiochroman-4-ol 1-oxide. nih.gov Similarly, Purpureocillium lilacinum produced (R)-(-)-6-chlorothiochroman-4-one 1-oxide from the corresponding alcohol with a notable enantiomeric excess. nih.gov The absolute configurations of these stereoisomers have been established through comprehensive analyses, including NMR spectroscopy and specific rotation measurements. nih.gov

| Compound | Method of Synthesis | Stereochemical Outcome | Reference |

| syn-(1R,4S)-(-)-6-Chlorothiochroman-4-ol 1-oxide | Biotransformation with Emericellopsis maritima BC17 | Specific stereoisomer formed | nih.gov |

| anti-(1R,4R)-(-)-6-Chlorothiochroman-4-ol 1-oxide | Biotransformation with Emericellopsis maritima BC17 | Specific stereoisomer formed | nih.gov |

| (R)-(-)-6-Chlorothiochroman-4-one 1-oxide | Biotransformation with Purpureocillium lilacinum | Enantiomeric excess of 62.8% | nih.gov |

Functionalization at Peripheral Positions of the Thiochroman-4-one Core (e.g., 3-position)

The carbon atom at the 3-position of the this compound scaffold, being alpha to the carbonyl group, is a key site for functionalization. The acidity of the protons at this position allows for a variety of condensation and substitution reactions, enabling the synthesis of diverse heterocyclic systems and other derivatives. Research has focused on leveraging this reactivity to construct fused ring systems and introduce various substituents, thereby modifying the chemical properties of the parent molecule.

One of the primary strategies for functionalizing the 3-position involves an initial reaction to introduce a reactive group at this site. A common method is the Claisen condensation of this compound with reagents like ethyl formate (B1220265) in the presence of a base such as sodium methoxide. researchgate.net This reaction introduces a hydroxymethylene group at the 3-position, yielding 6-chloro-3-hydroxymethylenethiochroman-4-one. psu.edu This intermediate serves as a versatile 1,3-dicarbonyl equivalent for subsequent heterocyclization reactions. researchgate.netpsu.edu

These 3-functionalized intermediates are pivotal in synthesizing fused pyrazole (B372694) derivatives. For instance, the reaction of 3-hydroxymethylene- and 3-cyanomethylene-thiochroman-4-ones with various hydrazine (B178648) derivatives leads to the formation of 4H-thiochromeno[4,3-c]pyrazoles. psu.edu This condensation reaction proceeds via a 5-exo-trig ring closure of the initial adduct, followed by dehydration to yield the fused aromatic pyrazole ring. psu.edu

Another significant derivatization strategy involves the multicomponent reaction of this compound with other reagents to build complex fused heterocyclic systems. A notable example is the synthesis of thiochromeno[4,3-b]pyridine derivatives. nih.govacs.org In this approach, this compound undergoes an ammonium acetate-mediated cyclocondensation reaction with 3-oxo-2-arylhydrazonopropanals. nih.govacs.org This transformation constructs a pyridine (B92270) ring fused to the thiochroman (B1618051) core, demonstrating a powerful method for creating complex, polycyclic molecules from the relatively simple this compound starting material. The reaction has been shown to be efficient under high-pressure Q-tube conditions, which offers a greener alternative to conventional heating methods. nih.govacs.org

The research findings highlight the synthetic utility of the 3-position of this compound for creating a variety of derivatives. The specific outcomes of these reactions are detailed in the tables below.

Table 1: Synthesis of Thiochromeno[4,3-b]pyridine Derivatives

This table summarizes the reaction of this compound with various arylhydrazonals to yield fused pyridine structures. nih.govacs.org

| Arylhydrazonal Reactant | Product | Yield (%) | Conditions |

| 2-[2-(4-Bromophenyl)hydrazineylidene]-3-oxo-3-phenylpropanal | 3-[(4-Bromophenyl)diazenyl]-8-chloro-2-phenyl-5H-thiochromeno[4,3-b]pyridine | 90 | Acetic acid, Ammonium acetate, 170 °C |

| 2-[2-(4-Chlorophenyl)hydrazineylidene]-3-oxo-3-phenylpropanal | 8-Chloro-3-[(4-chlorophenyl)diazenyl]-2-phenyl-5H-thiochromeno[4,3-b]pyridine | 92 | Acetic acid, Ammonium acetate, 170 °C |

| 3-Oxo-3-phenyl-2-[2-(p-tolyl)hydrazineylidene]propanal | 8-Chloro-2-phenyl-3-(p-tolyldiazenyl)-5H-thiochromeno[4,3-b]pyridine | 95 | Acetic acid, Ammonium acetate, 170 °C |

| 2-[2-(4-Methoxyphenyl)hydrazineylidene]-3-oxo-3-phenylpropanal | 8-Chloro-3-[(4-methoxyphenyl)diazenyl]-2-phenyl-5H-thiochromeno[4,3-b]pyridine | 96 | Acetic acid, Ammonium acetate, 170 °C |

Table 2: Synthesis of Fused Pyrazole Derivatives

This table outlines the formation of pyrazole-fused thiochromanones starting from 3-functionalized intermediates derived from this compound. psu.edu

| 3-Position Functional Group | Reagent | Product |

| Hydroxymethylene | Hydrazine | 8-Chloro-2,4-dihydro-1H-thiochromeno[4,3-c]pyrazole |

| Cyanomethylene | Hydrazine | 3-Amino-8-chloro-2H-thiochromeno[4,3-c]pyrazole |

| Hydroxymethylene | Methylhydrazine | 8-Chloro-2-methyl-2,4-dihydro-1H-thiochromeno[4,3-c]pyrazole |

| Hydroxymethylene | Phenylhydrazine | 8-Chloro-2-phenyl-2,4-dihydro-1H-thiochromeno[4,3-c]pyrazole |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms in a molecule. In 6-Chlorothiochroman-4-one, the spectrum would display distinct signals for the aliphatic and aromatic protons. The aliphatic portion of the molecule features two methylene (B1212753) groups at positions C2 and C3. These protons typically appear as two triplets in the range of δ 3.0-3.5 ppm, arising from the coupling between the adjacent methylene groups.

The aromatic region would show signals for the three protons on the benzene (B151609) ring. The chlorine atom at C6 significantly influences the chemical shifts and splitting patterns of these protons. The proton at C5 would likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet, with chemical shifts generally observed between δ 7.0 and 8.1 ppm. The precise shifts and coupling constants allow for the unambiguous assignment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 (CH₂) | ~3.25 | Triplet (t) |

| H-3 (CH₂) | ~3.05 | Triplet (t) |

| H-5 | ~8.0 | Doublet (d) |

| H-7 | ~7.4 | Doublet of doublets (dd) |

| H-8 | ~7.3 | Doublet (d) |

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete assignment of the carbon skeleton. The most downfield signal, typically above δ 190 ppm, corresponds to the carbonyl carbon (C4) due to its deshielded environment. compoundchem.comlibretexts.org Aromatic carbons resonate in the δ 120-150 ppm region, with the carbon attached to the chlorine atom (C6) and the carbons adjacent to the sulfur and carbonyl groups (C4a, C8a) showing distinct chemical shifts. The aliphatic carbons of the methylene groups (C2, C3) appear in the upfield region of the spectrum, generally between δ 25 and 45 ppm. libretexts.orgoregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~26 |

| C3 | ~38 |

| C4 | ~192 |

| C4a | ~130 |

| C5 | ~128 |

| C6 | ~135 |

| C7 | ~129 |

| C8 | ~125 |

| C8a | ~140 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity. researcher.lifenih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the structure of this compound.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the C2 and C3 protons, confirming their adjacent relationship. It would also reveal the coupling network among the aromatic protons H-5, H-7, and H-8.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the C2 and C3 methylene groups to their respective carbon signals and assign each aromatic proton to its corresponding carbon atom.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include those from the C2 and C3 protons to the carbonyl carbon (C4), and from the aromatic protons (e.g., H-5) to the carbonyl carbon, which piece together the entire molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. nih.gov For this compound (molecular formula C₉H₇ClOS), the monoisotopic mass is calculated to be 197.990614 Da. nih.govchemspider.com HRMS analysis provides an experimentally measured mass with high accuracy (typically within 5 ppm), confirming this elemental formula and distinguishing the compound from other potential isomers or isobaric species with the same nominal mass but different atomic compositions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light. cas.cznsf.gov These methods are exclusively applicable to chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry and therefore does not exhibit an ECD signal.

However, for chiral derivatives of this compound, such as those with substituents at the C2 or C3 positions, ECD becomes an invaluable tool. By comparing the experimental ECD spectrum of a chiral derivative with spectra predicted by quantum chemical calculations, the absolute configuration (the specific three-dimensional arrangement of its atoms) can be unambiguously determined. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and build an exact atomic model. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule.

While a crystal structure for this compound itself is not prominently reported, data for closely related derivatives demonstrates the power of this technique. For example, the crystal structure of [1S,2S]-cis-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide has been determined. researchgate.net This analysis confirms the relative stereochemistry of the substituents and provides precise geometric parameters for the thiochroman-4-one (B147511) core.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉ClO₂S |

| Crystal System | Monoclinic |

| Space Group | P12₁1 |

| a (Å) | 7.611(4) |

| b (Å) | 8.759(3) |

| c (Å) | 7.615(4) |

| β (°) | 98.72(4) |

| Volume (ų) | 501.8 |

Infrared (IR) and Raman Spectroscopy in Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure of a compound by probing its vibrational modes. These two methods are often used in a complementary fashion, as the selection rules governing the absorption of infrared light and the scattering of light in Raman spectroscopy are different. A vibrational mode is active in IR spectroscopy if it results in a change in the molecule's dipole moment. In contrast, a mode is Raman active if there is a change in the polarizability of the molecule's electron cloud.

The vibrational modes of this compound can be assigned by analyzing its distinct structural components: the carbonyl group (C=O), the aromatic ring substituted with a chlorine atom, the thioether linkage within the heterocyclic ring, and the aliphatic methylene groups.

Detailed Research Findings

A detailed analysis of the vibrational spectra of this compound reveals characteristic bands corresponding to specific molecular motions. The assignment of these bands is based on established group frequency ranges and theoretical calculations for similar molecular structures.

Carbonyl Group (C=O) Vibrations: The most prominent band in the IR spectrum is typically the C=O stretching vibration, owing to the large change in dipole moment. For conjugated ketones like this compound, where the carbonyl group is adjacent to the benzene ring, this band is expected to appear in the range of 1665-1685 cm⁻¹. This frequency is slightly lower than that of simple aliphatic ketones due to the resonance effect, which decreases the double-bond character of the carbonyl group. This mode also gives rise to a strong band in the Raman spectrum.

Aromatic Ring Vibrations: The substituted benzene ring gives rise to several characteristic vibrations.

C-H Stretching: The aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are observed as a series of bands of variable intensity in the 1450-1600 cm⁻¹ region. Key bands are often found near 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong absorption bands are expected in the 800-890 cm⁻¹ region of the IR spectrum.

Aliphatic Group Vibrations: The heterocyclic ring contains two methylene (-CH₂) groups.

C-H Stretching: The asymmetric and symmetric stretching vibrations of these aliphatic C-H bonds are expected in the 2850-2960 cm⁻¹ range. These bands are typically of medium to strong intensity.

C-H Bending: The scissoring (bending) vibration of the methylene groups is usually observed near 1465 cm⁻¹.

Thioether and Chloroalkane Vibrations:

C-S Stretching: The C-S stretching vibrations are generally weak and appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Identifying these bands can be challenging due to their low intensity and coupling with other vibrations.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to produce a strong band in the IR spectrum, typically in the 600-800 cm⁻¹ range. Its position can confirm the presence of the chlorine substituent on the aromatic ring.

The following table summarizes the predicted vibrational modes for this compound based on its molecular structure.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Predicted IR Intensity | Predicted Raman Intensity |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak | Medium |

| Aliphatic C-H Asymmetric Stretch | -CH₂- | ~2925 | Medium | Medium |

| Aliphatic C-H Symmetric Stretch | -CH₂- | ~2850 | Medium | Medium |

| Carbonyl C=O Stretch | C=O | 1665 - 1685 | Strong | Strong |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium to Strong | Strong |

| Aliphatic C-H Scissoring | -CH₂- | ~1465 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 800 - 890 | Strong | Weak |

| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong | Medium |

| C-S Stretch | C-S-C | 600 - 800 | Weak to Medium | Medium |

Pharmacological and Biological Activities of 6 Chlorothiochroman 4 One and Its Research Derived Analogs

Antimicrobial Properties

Thiochroman-4-one (B147511) derivatives have demonstrated a spectrum of antimicrobial activities, positioning them as compounds of interest for developing new therapeutic agents. researchgate.net

Antifungal Activity against Phytopathogenic Fungi (e.g., Botrytis cinerea)

Botrytis cinerea, a necrotrophic fungus, is responsible for gray mold disease, leading to significant economic losses in a wide variety of crops. nih.gov Research has shown that 6-Chlorothiochroman-4-one and its related analogs exhibit notable antifungal properties against this plant pathogen.

Studies have demonstrated that this compound can inhibit the growth of B. cinerea. biosynth.com In one study, this compound (referred to as compound 2) and its analog 6-methylthiochroman-4-one (compound 1) completely inhibited the germination of B. cinerea strain Bc2100 at concentrations of 100, 150, and 200 μg/mL. acs.org Another investigation found that this compound displayed total inhibition rates of 96–100% at concentrations between 100 to 250 μg/mL against B. cinerea. mdpi.com

Further research into novel thiochroman-4-one derivatives has expanded on these findings. For instance, a derivative, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime, was synthesized and evaluated for its antifungal properties. tandfonline.com Another study highlighted that 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide (compound 5m) showed a 69% inhibition rate against B. cinerea, which was better than the commercial fungicide Carbendazim. proquest.com Additionally, thiochroman-oxime derivatives have been identified as having promising inhibitory effects against B. cinerea, with some showing excellent protective effects on cherry tomatoes infected by the fungus. nih.gov

| Compound | Fungal Strain | Concentration (µg/mL) | Inhibition Rate (%) | Source |

|---|---|---|---|---|

| This compound | B. cinerea Bc2100 | 100-200 | 100 | acs.org |

| 6-Methylthiochroman-4-one | B. cinerea Bc2100 | 100-200 | 100 | acs.org |

| (R)-6-Methylthiochroman-4-ol | B. cinerea BcUCA992 | 200 | 96 | acs.orgnih.gov |

| 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | B. cinerea | 50 | 69 | proquest.com |

| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | B. cinerea | Not Specified | 79 | tandfonline.com |

Antibacterial Activity against Human Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

The thiochroman-4-one scaffold has also been investigated for its potential against bacterial human pathogens. Derivatives have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govmdpi.com

In a study evaluating a series of spiropyrrolidines incorporating a thiochroman-4-one moiety, one derivative demonstrated notable antibacterial activity with a Minimum Inhibitory Concentration (MIC) value of 32 μg/mL against S. aureus (ATCC 25923). nih.gov This highlights the potential of modifying the core thiochromanone structure to enhance antibacterial efficacy. Further research has focused on synthesizing novel thiochroman-4-one derivatives to probe their antibacterial properties. nih.gov For instance, biotransformation of 6-chlorothiochroman-4-ol using marine-derived fungi yielded metabolites that were evaluated for their antimicrobial activity against S. aureus ATCC 29213 and E. coli ATCC 25922. nih.govmdpi.com

| Compound Class/Derivative | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Spiro pyrrolidine with thiochroman-4-one | Staphylococcus aureus (ATCC 25923) | MIC | 32 µg/mL | nih.gov |

| Thiochroman-4-one derivatives | Staphylococcus aureus | Screened | Active | mdpi.com |

| Thiochroman-4-one derivatives | Escherichia coli | Screened | Active | mdpi.com |

Antifungal Activity against Human Fungi (e.g., Candida albicans)

Invasive fungal infections, particularly those caused by Candida species, represent a significant health concern. The development of novel antifungal agents is crucial, and thiochroman-4-one derivatives have emerged as a promising area of research. nih.gov

Several studies have synthesized and evaluated thiochroman-4-one analogs for their in vitro activity against Candida albicans and other human fungal pathogens like Cryptococcus neoformans. One study reported a series of derivatives with significant activity, exhibiting MIC values ranging from 0.5 to 16 µg/mL against C. albicans. nih.govjst.go.jp Specifically, one compound's activity was comparable to the established antifungal drug fluconazole. nih.govjst.go.jp These compounds are thought to act by inhibiting N-Myristoyltransferase (NMT), a validated fungal drug target. nih.govrsc.org

Another series of novel 6-alkyl-indolo[3,2-c]-2H-thiochroman derivatives also demonstrated potent antifungal activity. nih.gov Multiple compounds in this series showed strong inhibition of C. albicans at a concentration of 4 µg/mL. nih.govjst.go.jp Molecular docking studies suggested that these compounds interact with the N-myristoyltransferase of C. albicans. nih.gov

| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result (µg/mL) | Source |

|---|---|---|---|---|

| Substituted thiochroman-4-ones | Candida albicans | MIC | 0.5-16 | nih.govjst.go.jp |

| Compound 7b (a thiochroman-4-one derivative) | Candida albicans | MIC | Comparable to Fluconazole | nih.gov |

| 6-alkyl-indolo[3,2-c]-2H-thiochroman (Compound 4o) | Candida albicans | MIC | 4 | nih.govjst.go.jp |

| 6-alkyl-indolo[3,2-c]-2H-thiochroman (Compound 4d) | Candida albicans | MIC | 4 | nih.govjst.go.jp |

| 6-alkyl-indolo[3,2-c]-2H-thiochroman (Compound 4h) | Candida albicans | MIC | 4 | nih.govjst.go.jp |

Anticancer and Cytotoxic Effects of Related Thiochroman-4-one Derivatives

The thiochromanone skeleton has been identified as a promising scaffold for the development of potential anticancer agents. nih.gov Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of human tumor cells.

Inhibition of Tumor Cell Proliferation

Research has demonstrated that compounds featuring the thiochromanone skeleton can exhibit significant anticancer activity. nih.gov In a study where various chroman-4-one and thiochroman-4-one derivatives were synthesized, those with the thiochromanone structure showed higher anticancer activity. nih.gov These compounds were evaluated by the National Cancer Institute (NCI) against a panel of sixty human tumor cell lines. nih.govingentaconnect.com The results showed that some thiochroman-4-one derivatives had notable anti-proliferative effects, with tumor cell growth percentages ranging from -11.63% to 103.44%. rsc.org

Specifically, derivatives containing a 1,3-benzylidene moiety demonstrated the most potent anti-proliferative activity. rsc.org Further studies on other thiochroman-4-one analogs, such as 3-arylspiro-[oxirane-2,3′-thiochroman]-4′-one compounds, also showed superior anticancer activity, with some derivatives exhibiting GI50 (half maximal growth inhibition concentration) values below 10 μM against certain cancer cell lines. rsc.org

| Compound Class | Cell Lines | Activity Measurement | Key Finding | Source |

|---|---|---|---|---|

| 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-ones | 60 human tumor cell lines | Growth Inhibition (%) | Thiochromanone skeleton showed higher activity. | nih.gov |

| Thiochroman-4-ones with 1,3-benzylidene moiety | Various tumor cells | Growth Inhibition (%) | Demonstrated highest anti-proliferative activity. | rsc.org |

| 3-arylspiro-[oxirane-2,3′-thiochroman]-4′-ones | Human lung cancer cell line A-549 | GI50 | Values below 10 µM for some derivatives. | rsc.org |

Induction of Apoptosis Mechanisms

While direct studies on the apoptosis-inducing mechanisms of this compound are limited, research on structurally related chroman-4-one compounds provides insight into potential pathways. Chroman-4-ones have been identified as inhibitors of SIRT2, a type of histone deacetylase implicated in cell cycle regulation and tumorigenesis. acs.org Inhibition of SIRT2 by selective small molecules has been shown to induce apoptosis in cancer cells, such as C6 glioma cells and MCF-7 breast cancer cells. acs.org This suggests that a possible mechanism for the anticancer effects of thiochroman-4-one derivatives could involve the modulation of cellular pathways that lead to programmed cell death, or apoptosis.

Interaction with DNA Topoisomerases as Topoisomerase Poisons

Thiochromanone derivatives have been investigated for their potential to interfere with the catalytic cycle of DNA topoisomerases, enzymes essential for managing DNA topology during replication, transcription, and recombination. Certain analogs of this compound have demonstrated the ability to act as topoisomerase poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death.

A notable example is the synthetic derivative (Z)-3-(chloromethylene)-6-fluorothiochroman-4-one (CMFT), which has shown significant anti-tumor properties. who.int Research has indicated that CMFT and its trans-isomer, E-CMFT, can inhibit the activity of both human topoisomerase I (Topo I) and topoisomerase II (Topo II). who.intmerckmillipore.com DNA relaxation assays and DNA cleavage and relegation assays have confirmed that these compounds function as topoisomerase poisons. who.int They interfere with the religation step of the topoisomerase catalytic cycle, resulting in an accumulation of DNA strand breaks, a mechanism that is a key contributor to their apoptotic effects on cancer cells. who.int The trans-isomer, E-CMFT, was found to be more potent in its cytotoxic effects and its interaction with both Topo I and Topo II. who.int

These findings highlight the potential of the thiochroman-4-one core structure, including halogenated derivatives like this compound, as a foundational scaffold for the development of novel anticancer agents that target DNA topoisomerases.

Inhibition of Microtubule Polymerization

Microtubules are dynamic cytoskeletal polymers that play a critical role in cell division, motility, and intracellular transport. nih.gov The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. nih.gov Research into thiochromanone derivatives has revealed their potential to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.

The compound (Z)-3-(chloromethylene)-6-fluorothiochroman-4-one (Z-CMFT) has been reported to inhibit the polymerization of microtubules. who.int This disruption of the microtubule network is a key mechanism contributing to its anti-proliferative and anti-tumor activity. who.int By interfering with the formation of the mitotic spindle, such compounds can arrest cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death. bioworld.com

The ability of thiochroman-4-one analogs to inhibit microtubule polymerization underscores their potential as anticancer agents. This mechanism of action, distinct from their effects on DNA topoisomerases, suggests that these compounds may have a multi-targeted approach to cancer therapy.

Antileishmanial Activity of Thiochromonoid Scaffolds

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The thiochromanone scaffold has emerged as a promising framework for the development of novel antileishmanial agents. nih.govresearchgate.net Numerous studies have explored the synthesis and evaluation of thiochroman-4-one derivatives against various Leishmania species. nih.govresearchgate.net

In one study, a series of thiochroman-4-one derivatives were synthesized and tested against intracellular amastigotes of Leishmania panamensis. nih.gov Compounds bearing a vinyl sulfone moiety at the 2-position demonstrated the most potent antileishmanial activity, with EC50 values in the low micromolar range. nih.gov Notably, a 6-fluoro substituted derivative in this series was among the most active compounds, suggesting that halogen substitution on the thiochroman-4-one ring can be beneficial for activity. nih.gov

Another study focused on novel 2,2-dimethylthiochromanones, which were designed based on natural products with known anti-leishmanial action. nih.gov Phenylalkenyl and haloalkyl amide derivatives showed the most promising results, with IC50 values against Leishmania in the low micromolar range. nih.govresearchgate.net Furthermore, acyl hydrazone derivatives of thiochroman-4-ones have also been reported to possess good in vivo antileishmanial activity. nih.gov

The following table summarizes the antileishmanial activity of selected thiochroman-4-one derivatives:

| Compound | Leishmania Species | Activity (EC50/IC50 in µM) | Reference |

|---|---|---|---|

| 2-((4-fluorobenzylidene)sulfonyl)thiochroman-4-one | L. panamensis | 3.23 | nih.gov |

| 2-((4-(trifluoromethyl)benzylidene)sulfonyl)thiochroman-4-one | L. panamensis | 4.31 | nih.gov |

| 2,2-dimethyl-6-(3-phenylpropenamido)thiochroman-4-one | Leishmania spp. | 10.5 | nih.gov |

| 6-(4-chlorobutanamido)-2,2-dimethylthiochroman-4-one | Leishmania spp. | 7.2 | nih.gov |

These findings collectively indicate that the thiochromonoid scaffold is a valuable starting point for the design of new and effective treatments for leishmaniasis.

Other Reported Biological Activities of Thiochroman-4-ones

The versatile thiochroman-4-one scaffold has been associated with a broad spectrum of other biological activities, highlighting its potential in various therapeutic areas. researchgate.netresearchgate.net

Antiviral Activity: Certain thiochromanone derivatives have been reported to possess antiviral properties. mdpi.com

Anti-inflammatory Activity: The thiochroman-4-one core has been explored for its anti-inflammatory potential. researchgate.net

Insecticidal Activity: Thiochromanone derivatives have also been investigated as potential insecticidal agents. mdpi.com

Antiplasmodial Activity: The antiplasmodial properties of thiochroman-4-one analogs suggest their potential in the development of new antimalarial drugs. researchgate.net

The following table provides a summary of these diverse biological activities:

| Biological Activity | Compound/Derivative Class | Findings | Reference |

|---|---|---|---|

| Antiviral | Thiochromanone derivatives | Reported to have antiviral activity. | mdpi.com |

| Anti-inflammatory | Thiochroman-4-one derivatives | Investigated for anti-inflammatory effects. | researchgate.net |

| Insecticidal | Thiochromanone derivatives | Shown to have potential as insecticidal agents. | mdpi.com |

| Antiplasmodial | Thiochroman-4-one derivatives | Exhibit antiplasmodial properties. | researchgate.net |

The wide range of biological activities associated with the thiochroman-4-one scaffold underscores its importance in medicinal chemistry and drug discovery. Further research into the structure-activity relationships of these compounds could lead to the development of novel therapeutic agents for a variety of diseases.

Mechanistic Investigations of Biological Action and Metabolic Fate

Cellular and Molecular Targets of 6-Chlorothiochroman-4-one Derivatives

Derivatives of this compound have demonstrated a range of biological effects, pointing to multiple cellular and molecular targets. A key area of its activity is in the realm of antimicrobial and antifungal action. Research has shown that the presence of a chlorine atom at the 6th position of the thiochromanone scaffold significantly enhances its antibacterial properties nih.gov.

One of the specific molecular targets identified for this class of compounds is the fungal enzyme systems. For instance, this compound has been shown to be a potent inhibitor of the phytopathogenic fungus Botrytis cinerea, which is responsible for black rot in various plants biosynth.com. This suggests that the compound may interfere with essential enzymatic pathways within the fungus, leading to growth inhibition.

Furthermore, in vitro studies have revealed that at high concentrations (greater than 5 mM), this compound can inhibit angiogenesis in endothelial cells biosynth.com. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. This finding suggests that the compound or its derivatives could potentially interact with signaling pathways or enzymes that regulate blood vessel formation.

While the precise molecular mechanisms are still under investigation, the broad spectrum of activity suggests that this compound derivatives may act on multiple targets within different organisms.

Detoxification Mechanisms in Microbial Biotransformation

The metabolic fate of this compound, particularly its detoxification by microorganisms, is a crucial area of study. Microbial biotransformation is a key process by which xenobiotics are metabolized and detoxified in the environment. This process typically involves a series of enzymatic reactions that can be broadly categorized into Phase I and Phase II reactions nih.govmhmedical.com.

For this compound, microbial biotransformation has been observed to yield several metabolites. These transformations are indicative of detoxification pathways employed by the microorganisms to render the compound less toxic and more water-soluble for excretion nih.govmhmedical.com. The primary reactions involved in the microbial metabolism of this compound include:

Reduction: The ketone group at the 4-position of the thiochromanone ring can be reduced to a hydroxyl group, forming the corresponding alcohol.

Oxidation: The sulfur atom in the heterocyclic ring can be oxidized to form sulfoxides and subsequently sulfones.

These enzymatic modifications represent a detoxification strategy by the microorganisms. The introduction of polar functional groups like hydroxyl and sulfoxide (B87167)/sulfone increases the hydrophilicity of the molecule, facilitating its removal from the cell. While the specific enzymes responsible for these transformations in the context of this compound are not fully elucidated, they are likely to be oxidoreductases and monooxygenases, which are commonly involved in Phase I metabolism of xenobiotics mhmedical.com.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Understanding the structure-activity relationship (SAR) of this compound derivatives is paramount for designing new compounds with enhanced biological activity and target specificity. Several studies have investigated how modifications to the thiochromanone scaffold influence its bioactivity nih.govrsc.org.

Key SAR insights for thiochromanone derivatives include:

Substitution at the 6-position: The presence of an electron-withdrawing group, such as a chlorine atom, at the 6-position has been shown to be beneficial for antibacterial activity nih.gov. This suggests that the electronic properties of this position play a crucial role in the interaction with the biological target.

Oxidation of the Sulfur Atom: The oxidation state of the sulfur atom in the thiochromane ring has a significant impact on bioactivity. The formation of sulfones, in particular, has been linked to enhanced biological effects in some derivatives.

Modifications at other positions: The introduction of various substituents at other positions on the thiochromanone ring can modulate the compound's potency and selectivity. For example, in the development of leishmanicidal agents, it was found that fluorine substitution at the C-6 position of thiochroman-4-one (B147511) derivatives led to an increase in activity nih.gov.

These SAR studies provide a roadmap for the rational design of novel this compound derivatives with improved therapeutic potential. By systematically modifying the chemical structure, it is possible to optimize the compound's interaction with its biological targets and enhance its desired pharmacological effects.

Below is an interactive data table summarizing the impact of various structural modifications on the bioactivity of thiochromanone derivatives.

| Modification | Position | Effect on Bioactivity | Reference |

| Chlorine Substitution | 6 | Enhanced antibacterial activity | nih.gov |

| Fluorine Substitution | 6 | Increased leishmanicidal activity | nih.gov |

| Sulfur Oxidation (to Sulfone) | 1 | Enhanced biological effects | nih.gov |

Applications and Future Directions in Chemical Biology and Drug Discovery Research

Role of 6-Chlorothiochroman-4-one as a Synthetic Intermediate for Novel Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a wide array of biologically active compounds. The chlorine atom at the 6-position provides a handle for further functionalization, allowing for the systematic modification of the thiochroman-4-one (B147511) core to explore structure-activity relationships (SAR). The inherent reactivity of the ketone and the methylene (B1212753) group adjacent to the sulfur atom also offer multiple sites for chemical derivatization.

This scaffold has been instrumental in the generation of novel molecules with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-leishmanial properties. rsc.orgnih.gov For instance, derivatives of the thiochroman-4-one core have shown significant antifungal activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against Candida albicans. rsc.org SAR analysis has revealed that the presence of electron-withdrawing groups at the 6-position of the thiochroman-4-one ring can enhance this antifungal activity. rsc.org

Furthermore, thiochroman-4-one derivatives have been investigated for their potential as antibacterial agents. nih.govmdpi.com For example, compounds incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities have demonstrated notable activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). rsc.org The versatility of this compound as a synthetic intermediate is also highlighted in its use to create libraries of thioflavones, another class of sulfur-containing heterocycles with recognized biological importance. preprints.orgscilit.com

Table 1: Examples of Bioactive Molecules Derived from the Thiochroman-4-one Core

| Compound Class | Biological Activity | Key Structural Features | Reference |

| 2-(Indole-3-yl)-thiochroman-4-ones | Antifungal | Indole moiety at the 2-position | rsc.org |

| Thiochroman-4-one-carboxamides | Antibacterial, Antifungal | Carboxamide and 1,3,4-thiadiazole thioether groups | rsc.org |

| Thiochroman-4-one vinyl sulfones | Anti-leishmanial | Vinyl sulfone moiety | rsc.orgnih.gov |

| Thiochromanone-sulfonyl hydrazones | Antibacterial | Sulfonyl hydrazone moiety | mdpi.com |

| 1,3-Benzylidene-thiochromanones | Anticancer | 1,3-disubstituted benzylidene residue | rsc.org |

Advancements in Medicinal Chemistry Utilizing the Thiochroman-4-one Core

The thiochroman-4-one core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.govresearchgate.net This has spurred significant research into developing new therapeutic agents based on this heterocyclic system. Recent advancements have focused on creating derivatives with improved potency, selectivity, and pharmacokinetic properties.

One area of active investigation is the development of anticancer agents. rsc.org Studies have shown that certain thiochromanone derivatives can inhibit the growth of various cancer cell lines, including leukemia, melanoma, and colon cancer. rsc.org For example, compounds featuring a 1,3-disubstituted benzylidene residue have demonstrated exceptionally high anticancer activity. rsc.org

The thiochroman-4-one scaffold has also been exploited to develop novel antimicrobial agents. mdpi.com Researchers have synthesized and evaluated a range of derivatives for their activity against various bacterial and fungal pathogens. nih.govmdpi.com These studies have led to the identification of compounds with potent activity, sometimes surpassing that of existing drugs. rsc.org For instance, certain spiro pyrrolidines incorporating a thiochroman-4-one moiety have shown superior performance against bacteria and fungi compared to amoxicillin (B794) and amphotericin B, respectively. rsc.org

Furthermore, the thiochroman-4-one core has been utilized in the design of agents targeting neglected tropical diseases like leishmaniasis. nih.gov Derivatives bearing a vinyl sulfone moiety have displayed significant anti-leishmanial activity with high selectivity indices, making them promising leads for further development. rsc.orgnih.gov

Green Chemistry Approaches in Thiochroman-4-one Synthesis and Derivatization

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods in the pharmaceutical and chemical industries. This has led to the exploration of green chemistry approaches for the synthesis and derivatization of thiochroman-4-ones. These methods aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. scilit.com

One-pot synthesis has emerged as a key strategy in this regard. preprints.orgscilit.com This approach involves carrying out multiple reaction steps in a single reaction vessel, which can save time, reduce costs, and minimize waste generation. preprints.orgscilit.com For example, one-pot methods have been developed for the synthesis of thiochromones from 3-(arylthiol)propanoic acids, eliminating the need for intermediate purification steps. preprints.orgscilit.com

Another green approach involves the use of biocatalysis and biotransformation. oaepublish.com These techniques utilize enzymes or whole microorganisms to carry out chemical transformations with high selectivity and under mild reaction conditions. Fungi, in particular, have been shown to be effective in the biotransformation of thiochroman (B1618051) derivatives, offering an eco-friendly alternative to traditional chemical methods. oaepublish.comresearchgate.net

The use of alternative and safer reaction media is also a central tenet of green chemistry. Researchers are exploring the use of water and other environmentally friendly solvents to replace hazardous organic solvents commonly used in organic synthesis. unito.it Additionally, multicomponent reactions (MCRs) are gaining traction as they allow for the synthesis of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. rsc.orgnih.gov

Exploration of Underexplored Chemical Reactivity and Biological Potential of Thiochromanones

While the chemistry of the carbonyl group and the α-methylene group of thiochroman-4-ones has been well-studied, there remains significant potential to explore less conventional reactivity patterns. Investigating novel reactions and transformations of the thiochroman-4-one scaffold could lead to the discovery of new chemical entities with unique biological properties. nih.govnih.gov

For example, the synthesis and reactivity of thiochroman-3,4-diones have been a subject of interest, offering pathways to different classes of heterocyclic compounds. documentsdelivered.com The development of new catalytic systems, such as rhodium-catalyzed reactions, has enabled the synthesis of a range of sulfur-containing heterocycles from β-tert-butylthio-substituted aldehydes and alkynes in a one-pot process. organic-chemistry.org Furthermore, cross-coupling reactions provide a powerful tool for the synthesis of 2-aryl-4H-thiochromen-4-one derivatives, expanding the accessible chemical space of thioflavones. nih.gov

The biological potential of thiochromanones is far from fully realized. While significant research has focused on their antimicrobial and anticancer activities, there is a vast and underexplored landscape of other potential therapeutic applications. nih.govnih.gov Given the structural similarity of thiochromanones to other biologically active flavonoids, it is plausible that they could exhibit a wide range of other pharmacological effects, such as anti-inflammatory, antioxidant, and neuroprotective activities. nih.gov Systematic screening of diverse thiochromanone libraries against a broad panel of biological targets could uncover novel therapeutic leads for a variety of diseases.

Computational Chemistry and Molecular Modeling in Understanding Molecular Interactions and Analog Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico methods provide valuable insights into the molecular interactions between small molecules and their biological targets, thereby guiding the design of more potent and selective analogs.

Molecular docking studies can predict the binding mode and affinity of thiochromanone derivatives to the active site of a target protein. mdpi.commdpi.com This information is crucial for understanding the structure-activity relationships and for designing new compounds with improved binding characteristics. For instance, computational methods have been used to study the interaction of thiochroman-4-one 1,1-dioxide derivatives with targets in tropical disease parasites, aiding in the design of more effective agents. researchgate.netnih.gov

Quantum mechanics (QM) and density functional theory (DFT) calculations can be employed to understand the electronic properties of thiochromanone derivatives, which can influence their reactivity and biological activity. mdpi.com These methods can help in predicting sites of electrophilic and nucleophilic attack and in understanding the conformational preferences of the molecules. researchgate.net

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical application of computational chemistry. mdpi.com By predicting the pharmacokinetic and toxicological properties of virtual compounds, researchers can prioritize the synthesis of candidates with a higher probability of success in later stages of drug development. This approach helps to reduce the time and cost associated with bringing a new drug to market.

Q & A

Q. What are the standard synthetic routes for 6-chlorothiochroman-4-one, and how are intermediates purified?

The compound is typically synthesized via UV irradiation of precursors like (E)-3-(chloromethylene)-6-chlorothiochroman-4-one in methanol, followed by silica-gel column chromatography (dichloromethane:petroleum ether, 1:10 v/v) for purification . Alternative routes involve bromination of thiochroman-4-one derivatives, yielding (Z)-3-(bromomethylene)-6-chlorothiochroman-4-one with 78.4% yield and 93% HPLC purity . Key validation steps include IR spectroscopy (C=O at ~1660 cm⁻¹, C=C at ~1579 cm⁻¹) and (δ 4.03 ppm for CH, aromatic protons at 7.26–8.10 ppm) .

Q. How is the crystallographic structure of this compound derivatives characterized?

Single-crystal X-ray diffraction is used to determine bond lengths, angles, and packing motifs. For example, 2-(4-chlorophenyl)-6-methoxychroman-4-one crystallizes in a triclinic system (space group P1) with unit cell parameters , validated via CuKα radiation (λ = 1.54178 Å) . Data-to-parameter ratios >18:1 and R-factors <0.083 ensure reliability .

Q. What in vitro biological assays are used to evaluate this compound derivatives?

Antifungal activity is tested against pathogens like Candida albicans using broth microdilution assays. Derivatives such as (Z)-3-(bromomethylene)-6-chlorothiochroman-4-one show MIC values <50 μg/mL, with structure-activity relationships (SAR) linked to the bromomethylene substituent . Data should include controls, replicates, and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and simulate reaction pathways. Key parameters include HOMO-LUMO gaps (indicating electrophilicity) and Fukui indices for nucleophilic attack sites. Compare computational results with experimental shifts (e.g., δ 7.64 ppm for C=CH-) to validate accuracy .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data Harmonization : Standardize assay protocols (e.g., identical fungal strains, incubation times).

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or trends.

- SAR Refinement : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., chloro vs. methoxy groups) with binding affinity to targets like fungal lanosterol 14α-demethylase .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

Steric maps (derived from X-ray crystallography) and Natural Bond Orbital (NBO) analysis reveal that the chloro substituent at position 6 increases electron density at the carbonyl oxygen, favoring [4+2] cycloaddition at position 3. Kinetic studies under varying temperatures (25–80°C) and solvents (polar vs. nonpolar) further quantify these effects .

Methodological Guidance

Q. What steps ensure reproducibility in synthesizing this compound analogs?

- Documentation : Specify UV irradiation time (20 h), lamp wattage (60 W), and solvent evaporation conditions (vacuum, 40°C) .

- Quality Control : Report HPLC retention times, purity thresholds (>95%), and spectral matches to published data (e.g., IR, ) .

- Error Mitigation : Include negative controls (e.g., reactions without UV light) to confirm photochemical activation .

Q. How should researchers present conflicting spectral data for this compound derivatives?

Use comparative tables to highlight discrepancies (e.g., C=O stretching frequencies varying by ±10 cm⁻¹ due to solvent polarity). Provide raw data in supplementary materials and apply multivariate analysis (e.g., PCA) to identify systematic errors .

Data Presentation Standards

Q. What are the best practices for reporting antifungal activity data?

- Table Format :

| Derivative | MIC (μg/mL) | 95% CI | Solubility (mg/mL) |

|---|---|---|---|

| 3c | 12.5 | 10–15 | 0.8 |

| Control | >100 | N/A | N/A |

- Statistical Footnotes : Specify sample size (n ≥ 3), p-values, and software (e.g., GraphPad Prism) .

How to align research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.